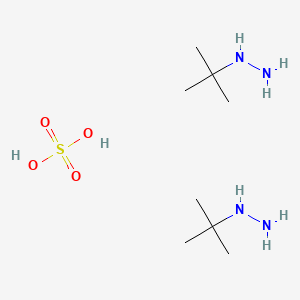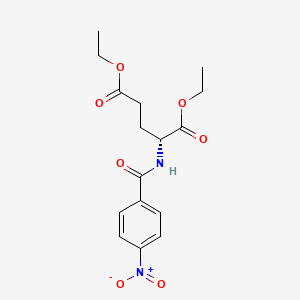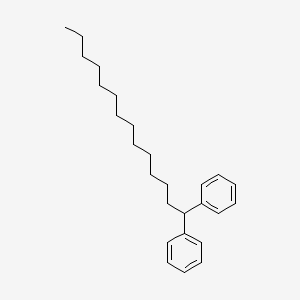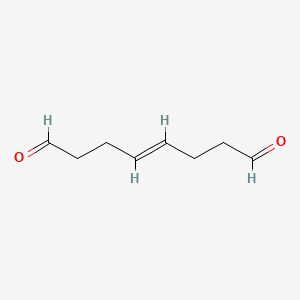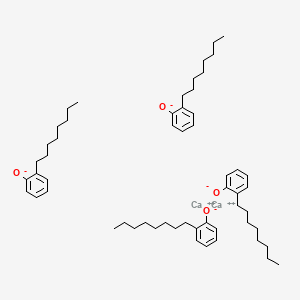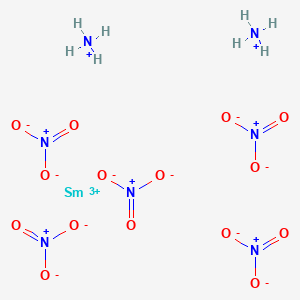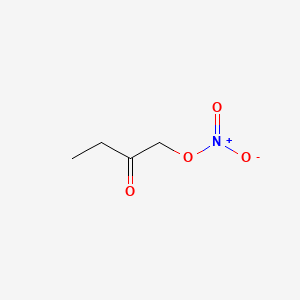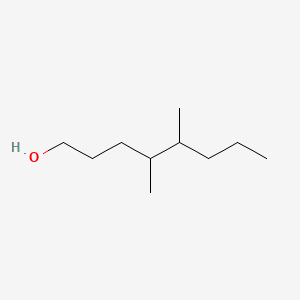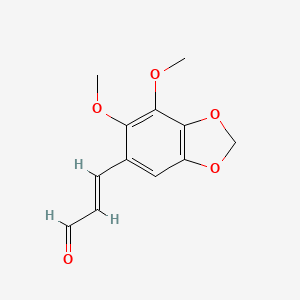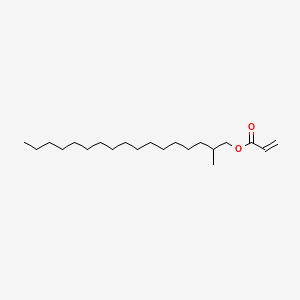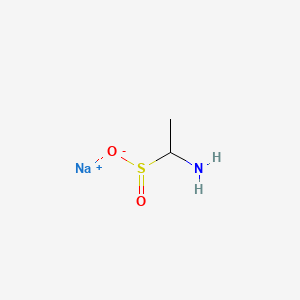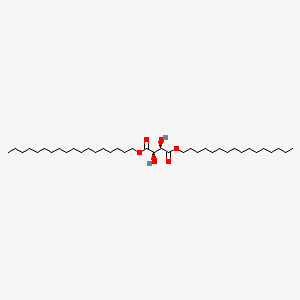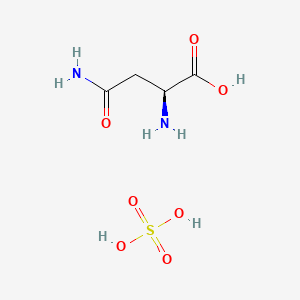
L-Asparagine sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine sulphate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. L-asparagine is known for its involvement in the metabolic control of cell functions in nerve and brain tissue. The sulphate derivative is often used in various biochemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Asparagine sulphate can be synthesized through the reaction of L-asparagine with sulphuric acid. The reaction typically involves dissolving L-asparagine in water, followed by the gradual addition of sulphuric acid under controlled temperature conditions. The mixture is then allowed to react, forming this compound as a precipitate, which can be filtered and purified.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used to produce L-asparagine, which is then chemically reacted with sulphuric acid to form the sulphate derivative. The process is optimized for high yield and purity through various biotechnological techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine sulphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and sulphuric acid.
Oxidation: Under oxidative conditions, this compound can be converted into L-aspartic acid and other by-products.
Substitution: The sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to replace the sulphate group.
Major Products Formed
Hydrolysis: L-asparagine and sulphuric acid.
Oxidation: L-aspartic acid and other oxidized derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Aplicaciones Científicas De Investigación
L-Asparagine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
Mecanismo De Acción
L-Asparagine sulphate exerts its effects primarily through the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The depletion of L-asparagine in cells, particularly in cancer cells, leads to the inhibition of protein synthesis and cell growth. The molecular targets include asparagine synthetase and various transporters involved in amino acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine: Another amino acid with similar metabolic functions.
L-Aspartic Acid: A product of L-asparagine hydrolysis with similar biochemical properties.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine.
Uniqueness
L-Asparagine sulphate is unique due to its sulphate group, which imparts distinct chemical properties and reactivity compared to other amino acids and their derivatives. This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
Número CAS |
74144-37-9 |
|---|---|
Fórmula molecular |
C4H10N2O7S |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid |
InChI |
InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1 |
Clave InChI |
WGQPKUTZCLSEIQ-DKWTVANSSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


